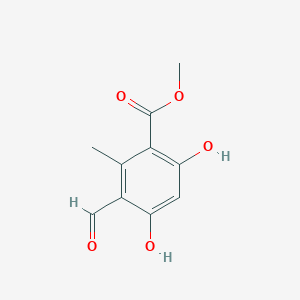

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

CAS No.: 64400-53-9

Cat. No.: VC18863326

Molecular Formula: C10H10O5

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64400-53-9 |

|---|---|

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate |

| Standard InChI | InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3 |

| Standard InChI Key | QGZOCMQCOZSUOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O |

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate belongs to the class of substituted benzoic acid esters. Its systematic IUPAC name reflects the positions of its functional groups: a formyl group at C3, hydroxyl groups at C4 and C6, a methyl group at C2, and a methyl ester at the carboxylic acid position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 64400-53-9 | |

| Molecular Formula | ||

| Molecular Weight | 210.18 g/mol | |

| Exact Mass | 210.053 Da | |

| Topological Polar Surface Area (TPSA) | 83.83 Ų | |

| LogP (Partition Coefficient) | 1.005 |

Synonyms for this compound include methyl isohaematommate and 3-formyl-4,6-dihydroxy-2-methyl-benzoic acid methyl ester . The presence of electron-withdrawing (formyl) and electron-donating (hydroxyl, methyl) groups creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and condensation reactions.

Synthesis and Manufacturing Processes

While no direct synthesis protocol for methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is documented, analogous routes for related dihydroxybenzoates provide critical insights. A patent by WO2017199227A1 details a multi-step synthesis for 3,4-dihydroxy-2-methyl benzoic acid alkylester, which shares structural similarities . Key steps adaptable to the target compound include:

Step 1: Mannich Reaction

Reaction of 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine in dioxane at 110°C yields a dimethylaminomethyl intermediate. This step introduces the aminomethyl group at C2, later reduced to a methyl group .

Step 2: Catalytic Hydrogenation

Reduction of the intermediate using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) in methanol removes the dimethylamino group, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester .

Step 3: Demethylation

Treatment with anhydrous aluminum chloride in toluene at 50–100°C cleaves the methoxy group, producing the dihydroxy derivative . For methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, an additional formylation step at C3 would be required, likely via Vilsmeier-Haack or Duff formylation.

Physicochemical Properties

The compound’s properties derive from its functional group arrangement:

Solubility and Stability

-

Hydrophilicity: High TPSA (83.83 Ų) suggests moderate water solubility, enhanced by hydroxyl groups.

-

pH Sensitivity: Protonation/deprotonation of hydroxyl groups (pKa ~10–12) affects solubility in aqueous solutions.

-

Thermal Stability: Esters generally decompose above 200°C; the formyl group may lower thermal stability compared to non-carbonylated analogs .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include O–H stretch (3200–3500 cm⁻¹), ester C=O (1720 cm⁻¹), and formyl C=O (1700 cm⁻¹).

-

NMR: NMR would show singlet for methyl ester (δ 3.8–4.0), aromatic protons (δ 6.5–7.5), and formyl proton (δ 9.8–10.2) .

Biological Activities and Applications

While direct biological data are scarce, structurally related dihydroxybenzoates exhibit notable bioactivity:

Nematocidal Activity

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (a homolog) demonstrated nematocidal effects against Toxocara canis with a minimal lethal concentration of 13 μM . The formyl and hydroxyl groups are critical for binding to parasitic enzymes or disrupting mitochondrial function .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase

-

Mobile Phase: Gradient of acetonitrile/0.1% formic acid

-

Detection: UV at 254 nm (aromatic absorption)

Mass Spectrometry

Industrial and Research Applications

Pharmaceutical Intermediates

The formyl group serves as a handle for Schiff base formation, useful in synthesizing heterocyclic compounds (e.g., quinazolines).

Agrochemical Development

Nematocidal activity (as in ) positions it as a lead compound for antiparasitic agents.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to streamline formylation and esterification.

-

Structure-Activity Relationships: Modify substituents to enhance bioactivity and reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume